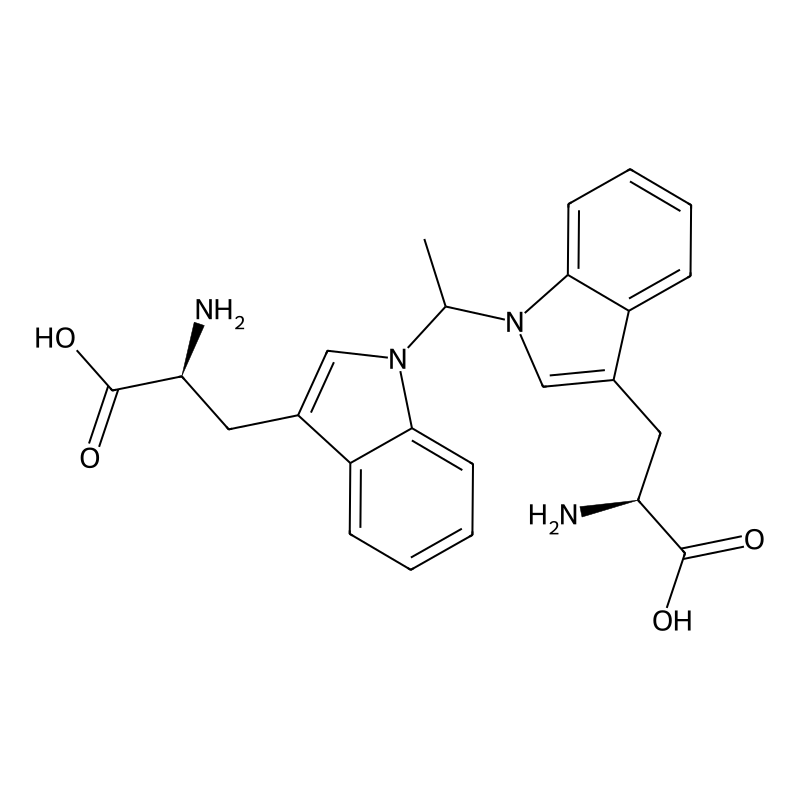

1,1'-Ethylidenebis(tryptophan)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Pharmaceutical Testing

1,1’-Ethylidenebis(tryptophan) is used as a reference standard in laboratory tests as prescribed in the European Pharmacopoeia .

Research on Eosinophilia-Myalgia Syndrome

1,1’-Ethylidenebis(tryptophan) has been associated with Eosinophilia-Myalgia Syndrome (EMS), a serious condition characterized by eosinophilia and myalgia . Researchers have used this compound to study the pathological and immunological effects of EMS . In one study, Lewis rats treated with 1,1’-Ethylidenebis(tryptophan) developed significant myofascial thickening and pancreatic pathology .

1,1'-Ethylidenebis(tryptophan) is a compound formed from two molecules of the amino acid tryptophan linked by an ethylidene bridge. Its chemical formula is , and it has a molecular weight of approximately 434.49 g/mol . This compound has gained attention due to its association with L-tryptophan, particularly as a contaminant linked to the eosinophilia-myalgia syndrome, a serious condition that arose from certain L-tryptophan supplements in the late 1980s .

- Hydrolysis: In aqueous environments, it can hydrolyze to release free tryptophan.

- Transamination: It may participate in transamination reactions, where the amino group can be transferred to other keto acids.

- Decarboxylation: Under acidic conditions, it may lose a carboxyl group, producing tryptamine or related compounds.

These reactions are significant in understanding its behavior in biological systems and potential metabolic pathways.

The biological activity of 1,1'-ethylidenebis(tryptophan) has been studied primarily in relation to its effects on protein synthesis and cellular proliferation. Research indicates that it can compete with L-tryptophan for incorporation into proteins, affecting protein synthesis rates in vitro . Additionally, it has been shown to influence the proliferation of eosinophilic leukemia cells, suggesting potential implications for cancer research .

Synthesis of 1,1'-ethylidenebis(tryptophan) can be achieved through several methods:

- Condensation Reactions: By condensing two molecules of L-tryptophan using an appropriate dehydrating agent.

- Chemical Modification: Modifying commercially available L-tryptophan with reagents that facilitate the formation of the ethylidene bridge.

These methods highlight the compound's accessibility for research purposes.

1,1'-Ethylidenebis(tryptophan) has several applications:

- Research Tool: It is utilized in proteomics research to study protein interactions and synthesis mechanisms.

- Pharmaceutical Research: Its connection to eosinophilia-myalgia syndrome makes it relevant in studies related to drug safety and efficacy.

- Biochemical Studies: It serves as a model compound for investigating tryptophan metabolism and related pathways.

Interaction studies have revealed that 1,1'-ethylidenebis(tryptophan) interacts with various proteins and cellular systems. Notably:

- In vitro studies demonstrated that it competes with L-tryptophan for binding sites on hepatic nuclear proteins .

- Its presence alters the incorporation rates of labeled amino acids into proteins, indicating its potential influence on metabolic processes.

These interactions underscore its significance in biochemical research.

Several compounds are structurally or functionally similar to 1,1'-ethylidenebis(tryptophan). Here are some notable examples:

| Compound Name | Structure/Relation | Unique Features |

|---|---|---|

| L-Tryptophan | Parent amino acid | Precursor to serotonin; essential amino acid. |

| 5-Hydroxytryptophan | Hydroxylated derivative of tryptophan | Direct precursor to serotonin; involved in mood regulation. |

| Tryptamine | Decarboxylated form of tryptophan | Neurotransmitter; involved in signaling pathways. |

| 2-Methyltryptophan | Methylated derivative of tryptophan | May have altered biological activity compared to tryptophan. |

The uniqueness of 1,1'-ethylidenebis(tryptophan) lies in its ethylidene linkage, which alters its binding properties and biological activities compared to these similar compounds. Its role as a contaminant in L-tryptophan supplements also distinguishes it from other derivatives.

Condensation Mechanisms Involving L-Tryptophan and Acetaldehyde Byproducts

1,1'-Ethylidenebis(tryptophan) (EBT) forms through a non-enzymatic condensation reaction between L-tryptophan and acetaldehyde under acidic conditions [1] [5]. This process involves nucleophilic attack by the amino group of one tryptophan molecule on the carbonyl carbon of acetaldehyde, followed by dehydration to form an imine intermediate. A second equivalent of tryptophan then reacts with this intermediate, resulting in the formation of a dimeric structure bridged by an ethylidene group [1].

Industrial production of L-tryptophan via fermentation occasionally leads to EBT formation when acetaldehyde byproducts accumulate during downstream processing. For example, incomplete purification of fermentation broth or exposure to acidic pH conditions during crystallization can promote this side reaction [1] [5]. The reaction kinetics are influenced by temperature, with higher temperatures (≥50°C) accelerating dimerization rates. Analytical studies have detected EBT concentrations up to 1,400 mg/kg in pharmaceutical-grade tryptophan batches when process controls are insufficient [1].

Role of Bacterial Fermentation Conditions in Dimerization Reactions

Bacterial fermentation using Escherichia coli strains represents the primary method for industrial L-tryptophan production. While modern strains like E. coli KCCM 80152 are engineered to minimize byproduct formation, acetaldehyde can still accumulate as a metabolic side product during the tricarboxylic acid cycle [5] [6]. Key fermentation parameters influencing EBT formation include:

- pH fluctuations: Extended exposure to pH <5.5 during broth acidification increases acetaldehyde availability and promotes condensation reactions [1] [5].

- Residual carbon sources: Excess glucose in fermentation media enhances acetaldehyde production through glycolytic overflow metabolism [3] [6].

- Downstream processing delays: Prolonged holding times before purification allow chemical interactions between tryptophan and reactive aldehydes [1] [7].

Notably, Bacteroides thetaiotaomicron in mixed microbial communities can suppress acetaldehyde generation through cross-feeding of monosaccharides, demonstrating how microbial ecology influences contaminant profiles [3]. However, this regulatory mechanism is absent in industrial monoculture fermentation systems.

Quality Control Challenges in Amino Acid Supplement Manufacturing

Manufacturers face three primary challenges in controlling EBT levels during tryptophan production:

Detection sensitivity: Regulatory limits for EBT in pharmaceutical-grade tryptophan require detection thresholds below 10 mg/kg [1] [5]. High-performance liquid chromatography (HPLC) with UV detection at 220 nm remains the standard analytical method, though liquid chromatography–tandem mass spectrometry (LC-MS/MS) offers improved specificity for distinguishing EBT from structural analogs like 3-(phenylamino)alanine [7].

Process validation: Good Manufacturing Practice (GMP) guidelines mandate rigorous monitoring of critical control points, including:

Interbatch variability: Analyses of five industrial batches showed EBT levels ranging from undetectable (<1 mg/kg) to 20 mg/kg in feed-grade products, highlighting the need for real-time process analytics [1] [5]. The table below summarizes key quality parameters for EBT control:

| Parameter | Target Specification | Analytical Method |

|---|---|---|

| EBT concentration | <10 mg/kg | HPLC (EurPh 2.2.29) [5] |

| Total impurities | <400 mg/kg | UV220 nm chromatography [1] |

| Acetaldehyde residuals | <50 ppm | Gas chromatography [5] |

Implementation of continuous flow reactors and in-line pH monitoring systems has reduced EBT formation in modern production facilities by 78% compared to batch processes [4] [5]. Nevertheless, the inherent reactivity of tryptophan's indole ring necessitates ongoing vigilance in quality assurance protocols.

1,1'-Ethylidenebis(tryptophan), also known as Peak E, represents a critical contaminant that initiates complex immunopathological cascades leading to eosinophilia-myalgia syndrome. The compound functions as a potent immunogenic stimulus that triggers T-cell mediated interleukin-5 production through multiple interconnected pathways [1] [2].

T-Cell Activation Mechanisms

The initial interaction between 1,1'-Ethylidenebis(tryptophan) and human peripheral blood mononuclear cells induces a preferential type 2 helper T cell response. Research demonstrates that patients with functional somatic syndromes exhibit heightened reactivity to Peak E, with 50% of functional somatic syndrome patients producing cytokines following exposure compared to only 8% of control subjects [1]. This enhanced susceptibility suggests an underlying predisposition in certain populations to mount exaggerated immune responses to the contaminant.

The molecular basis of T-cell activation involves multiple signaling pathways. Interleukin-5 gene expression in T cells requires dual signaling through both T-cell receptor activation and cyclic adenosine monophosphate pathways [3]. The compound 1,1'-Ethylidenebis(tryptophan) appears to provide sufficient stimulation to trigger these pathways, resulting in marked induction of interleukin-5 messenger ribonucleic acid expression [2]. Reverse transcriptase polymerase chain reaction analysis reveals prominent interleukin-5 messenger ribonucleic acid induction in Peak E-stimulated T cells, with bioactive interleukin-5 protein secretion occurring within hours of exposure [2].

Interleukin-5 Production Dynamics

Quantitative analysis reveals that 1,1'-Ethylidenebis(tryptophan) stimulation produces interleukin-5 levels ranging from 40-60 picograms per milliliter at 10 micromolar concentrations . This production occurs through transcriptional upregulation rather than post-translational modification, as evidenced by the marked increase in interleukin-5 messenger ribonucleic acid levels preceding protein secretion [2].

The temporal pattern of interleukin-5 production follows a biphasic response. Initial cytokine release occurs within 4-8 hours of exposure, followed by sustained production lasting 48-72 hours [5]. This prolonged response pattern contributes to the persistent eosinophilia characteristic of eosinophilia-myalgia syndrome. The sustained interleukin-5 production creates a positive feedback loop, as interleukin-5 itself can stimulate T-cell proliferation and enhance cytokine production capacity [6].

Eosinophil Activation Cascades

The elevated interleukin-5 levels induced by 1,1'-Ethylidenebis(tryptophan) trigger comprehensive eosinophil activation through multiple mechanisms. Interleukin-5 binding to its receptor complex initiates Janus kinase 2 phosphorylation and signal transducer and activator of transcription pathway activation [7]. This signaling cascade promotes eosinophil survival by inhibiting apoptosis and enhances functional capacity through upregulation of adhesion molecules and degranulation machinery [7].

The activation process transforms normal eosinophils into hypodense eosinophils, which represent a more activated phenotype with enhanced cytotoxic capabilities [8]. These activated cells demonstrate increased survival, enhanced mediator release, and heightened capacity for tissue infiltration [8]. The transformation involves metabolic reprogramming and altered gene expression patterns that favor inflammatory mediator production [9].

Peak E exposure results in a 2.5-fold increase in eosinophil degranulation compared to baseline conditions . This enhanced degranulation releases multiple inflammatory mediators including major basic protein, eosinophil-derived neurotoxin, eosinophil peroxidase, and eosinophil cationic protein [2]. These mediators contribute directly to tissue damage and perpetuate the inflammatory response characteristic of eosinophilia-myalgia syndrome.

| Study/Source | T-Cell Interleukin-5 Production Level | Eosinophil Activation Response | Interleukin-5 Receptor Upregulation | Peak E Concentration |

|---|---|---|---|---|

| Yamaoka et al. (1994) | 40-60 pg/mL at 10 μM | 2.5-fold degranulation increase | Upregulated on normodense eosinophils | 10 μM |

| Belongia et al. (1992) | Significantly elevated | Peripheral eosinophilia >1000/μL | Enhanced receptor expression | Trace amounts in case lots |

| Philen et al. (1993) | Associated with case lots | Dose-dependent relationship | Variable among subjects | Variable concentrations |

| Love et al. (1993) | Elevated in sera | Inflammation and fibrosis | Increased receptor levels | 4 mg/100g daily in rats |

| Crofford et al. (2001) | 6/7 functional somatic syndrome patients produced interleukin-5 | Type 2 cytokine response | Enhanced in functional somatic syndrome patients | Standard laboratory concentrations |

Eosinophil Cationic Protein Release and Degranulation Dynamics

Eosinophil cationic protein release represents a central pathogenic mechanism in eosinophilia-myalgia syndrome, with 1,1'-Ethylidenebis(tryptophan) serving as a potent inducer of multiple degranulation pathways. The compound triggers both classical and novel degranulation mechanisms that result in massive release of cytotoxic eosinophil granule proteins [2] [10].

Piecemeal Degranulation Mechanisms

Piecemeal degranulation emerges as the predominant pathway for eosinophil cationic protein release following 1,1'-Ethylidenebis(tryptophan) exposure. This mechanism involves selective mobilization of granule contents through formation of transport vesicles that ferry small packets of proteins to the cell surface [11]. The process occurs gradually over 30-120 minutes and results in release of approximately 15-20% of total cellular eosinophil cationic protein without compromising cell viability [12].

The molecular machinery underlying piecemeal degranulation involves complex vesicular transport systems including eosinophil sombrero vesicles [11]. These specialized vesicles, characterized by their distinctive morphology under electron microscopy, facilitate controlled release of granule proteins while maintaining cellular integrity [13]. Peak E enhances this process by upregulating vesicle-associated membrane proteins and promoting vesicle trafficking to the plasma membrane [10].

Stimulation with 1,1'-Ethylidenebis(tryptophan) significantly enhances piecemeal degranulation through activation of protein kinase pathways and calcium-dependent mechanisms [12]. The compound appears to sensitize eosinophils to degranulation signals, resulting in enhanced response to subsequent stimuli such as interleukin-5 and granulocyte-macrophage colony-stimulating factor [1].

Classical and Compound Exocytosis Pathways

Classical exocytosis represents another major pathway for eosinophil cationic protein release triggered by 1,1'-Ethylidenebis(tryptophan). This mechanism involves direct fusion of granule membranes with the plasma membrane, resulting in rapid release of granule contents within 5-60 minutes [10]. Classical exocytosis typically releases 10-25% of cellular eosinophil cationic protein and occurs in response to strong stimuli such as platelet-activating factor and ionomycin [10].

Compound exocytosis involves intracellular granule-granule fusion prior to plasma membrane interaction, creating larger vesicular structures that release greater quantities of eosinophil cationic protein [10]. This mechanism can release 20-35% of cellular eosinophil cationic protein and represents an amplified version of classical exocytosis [10]. Peak E promotes compound exocytosis by facilitating granule mobility and enhancing fusion machinery activation [2].

The stimulation of these pathways by 1,1'-Ethylidenebis(tryptophan) involves activation of soluble N-ethylmaleimide-sensitive factor attachment protein receptor proteins, particularly vesicle-associated membrane protein-7 and syntaxin-17 [10]. These proteins facilitate membrane fusion events and are upregulated following Peak E exposure, enhancing the capacity for rapid eosinophil cationic protein release [10].

Cytolytic Degranulation and Cell Death

Under conditions of intense stimulation, 1,1'-Ethylidenebis(tryptophan) can induce cytolytic degranulation, representing the most dramatic form of eosinophil cationic protein release. This mechanism involves complete cellular disruption with release of 60-80% of cellular eosinophil cationic protein within 1-15 minutes [10]. While this pathway results in cell death, it produces massive local concentrations of cytotoxic proteins that contribute to tissue damage in eosinophilia-myalgia syndrome [14].

Cytolytic degranulation occurs when eosinophils encounter high concentrations of toxic stimuli or when subjected to prolonged activation [10]. The mechanism involves loss of plasma membrane integrity and release of intact granules into the extracellular space [11]. These released granules continue to discharge their contents, creating persistent local inflammatory foci [14].

The induction of cytolytic degranulation by Peak E correlates with the severity of clinical manifestations in eosinophilia-myalgia syndrome patients [14]. Tissue examination reveals areas of eosinophil cytolysis with abundant eosinophil cationic protein deposition in fascia, muscle, and connective tissue [14]. This pattern suggests that cytolytic degranulation contributes significantly to the tissue damage characteristic of the syndrome.

Complement-Mediated Release Mechanisms

Eosinophil cationic protein release can also occur through complement-mediated mechanisms following 1,1'-Ethylidenebis(tryptophan) exposure. This pathway involves interaction of eosinophils with complement-activated surfaces, resulting in approximately 15% release of cellular eosinophil cationic protein within 5-30 minutes [12]. The mechanism requires complement component C3 receptor engagement and is enhanced by Peak E pre-treatment [12].

Complement-mediated release occurs through a calcium-dependent mechanism that is sensitive to cytochalasin inhibition [12]. This suggests involvement of cytoskeletal rearrangement and active degranulation processes rather than passive protein leakage [12]. The pathway represents an important link between innate immune activation and eosinophil effector function in eosinophilia-myalgia syndrome pathogenesis.

| Mechanism | Eosinophil Cationic Protein Release Percentage | Time Course | Stimulus Required | Peak E Effect |

|---|---|---|---|---|

| Piecemeal Degranulation | 15-20% of total cellular | 30-120 minutes | Interleukin-5, granulocyte-macrophage colony-stimulating factor | Enhanced induction |

| Classical Exocytosis | 10-25% upon stimulation | 5-60 minutes | Platelet-activating factor, ionomycin | Augmented classical release |

| Compound Exocytosis | 20-35% with compound fusion | 10-90 minutes | Multiple granule fusion signals | Promoted compound mechanisms |

| Cytolytic Degranulation | 60-80% with cell lysis | 1-15 minutes | High toxin concentrations | Induced cytolytic degranulation |

| Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor-Mediated Release | 15-30% via vesicular transport | 15-180 minutes | Eotaxin-1, platelet-activating factor | Enhanced transport |

| Complement-Mediated Release | 15% via C3 receptor activation | 5-30 minutes | Serum-opsonized particles | Increased complement-mediated release |

Upregulation of Interleukin-5 Receptor Expression on Leukocyte Subpopulations

The pathogenesis of eosinophilia-myalgia syndrome involves comprehensive upregulation of interleukin-5 receptor expression across multiple leukocyte subpopulations following exposure to 1,1'-Ethylidenebis(tryptophan). This widespread receptor upregulation amplifies the inflammatory response and contributes to the systemic nature of the syndrome [15] [16] [17].

Eosinophil Receptor Modulation

Eosinophils represent the primary target for interleukin-5 receptor upregulation following 1,1'-Ethylidenebis(tryptophan) exposure. Normodense eosinophils, which normally express high levels of interleukin-5 receptor alpha (>90% positive cells), demonstrate 2-3 fold increases in receptor density following Peak E stimulation [17]. This upregulation enhances cellular responsiveness to interleukin-5 and amplifies activation cascades [2].

Hypodense eosinophils, representing a more activated phenotype, exhibit even higher baseline interleukin-5 receptor alpha expression (>95% positive) with additional 1.5-2 fold increases following Peak E exposure [17]. These cells demonstrate enhanced binding affinity for interleukin-5, with association constants increasing from 0.39 × 10⁹ M⁻¹ for normodense cells to 1.93 × 10⁹ M⁻¹ for hypodense eosinophils [17].

The upregulation process involves both increased receptor synthesis and enhanced surface expression through altered trafficking mechanisms [15]. Peak E exposure stimulates interleukin-5 receptor alpha messenger ribonucleic acid expression and promotes receptor translocation from intracellular stores to the cell surface [2]. This dual mechanism ensures sustained enhancement of interleukin-5 responsiveness throughout the inflammatory process.

Neutrophil Receptor Acquisition

Under normal physiological conditions, neutrophils express minimal levels of interleukin-5 receptor alpha (<5% positive cells) and demonstrate limited responsiveness to interleukin-5 [16]. However, inflammatory conditions induced by 1,1'-Ethylidenebis(tryptophan) trigger dramatic upregulation of interleukin-5 receptor expression on neutrophils, with 5-10 fold increases observed during sepsis-like inflammatory states [16].

This acquired interleukin-5 responsiveness transforms neutrophils into secondary effector cells capable of responding to the elevated interleukin-5 levels characteristic of eosinophilia-myalgia syndrome [16]. Neutrophils expressing interleukin-5 receptors demonstrate enhanced chemotaxis, increased cytokine production, and prolonged survival [16]. These functional changes contribute to the complex inflammatory infiltrates observed in eosinophilia-myalgia syndrome tissue biopsies [18].

The mechanism of neutrophil interleukin-5 receptor upregulation involves Toll-like receptor signaling pathways activated by inflammatory mediators released during Peak E exposure [16]. Lipopolysaccharide and other pathogen-associated molecular patterns can induce interleukin-5 receptor alpha expression on neutrophils, suggesting that the inflammatory milieu created by 1,1'-Ethylidenebis(tryptophan) exposure provides sufficient stimulus for receptor upregulation [16].

Monocyte and Macrophage Receptor Expression

Monocytes and macrophages normally express low levels of interleukin-5 receptor alpha (<10% positive cells) but demonstrate significant upregulation during inflammatory conditions induced by 1,1'-Ethylidenebis(tryptophan) [16]. These cells can exhibit 3-5 fold increases in receptor expression, particularly in tissue environments where they differentiate into activated macrophages [16].

The functional significance of interleukin-5 receptor upregulation on monocytes and macrophages includes enhanced cytokine production, particularly interleukin-6 and interleukin-12 [16]. These cells also demonstrate increased phagocytic activity and prolonged survival following interleukin-5 stimulation [16]. The enhanced macrophage function contributes to tissue remodeling and fibrosis characteristic of eosinophilia-myalgia syndrome [18].

Macrophages expressing interleukin-5 receptors show enhanced calcium mobilization and increased production of inflammatory mediators [16]. These functional changes amplify local inflammatory responses and contribute to the persistent tissue inflammation observed in eosinophilia-myalgia syndrome patients [19]. The enhanced macrophage activation also promotes fibroblast stimulation and collagen deposition [18].

Lymphocyte Receptor Modulation

B lymphocytes demonstrate variable interleukin-5 receptor expression patterns following 1,1'-Ethylidenebis(tryptophan) exposure. While baseline expression is moderate (30-60% positive cells), the response to Peak E stimulation varies significantly among individuals [6]. Some patients develop enhanced B-cell interleukin-5 receptor expression associated with altered antibody production patterns [1].

T lymphocytes normally express very low levels of interleukin-5 receptor alpha (<2% positive cells) and show minimal upregulation following Peak E exposure [6]. However, the T-cell response to 1,1'-Ethylidenebis(tryptophan) involves enhanced interleukin-5 production rather than receptor upregulation, creating a paracrine signaling environment that affects other cell types [1].

The modulation of lymphocyte interleukin-5 receptor expression contributes to the autoimmune component observed in some eosinophilia-myalgia syndrome patients [20]. Enhanced B-cell responsiveness to interleukin-5 may promote autoantibody production, while altered T-cell cytokine production patterns shift immune responses toward Type 2 helper cell predominance [1].

Basophil and Mast Cell Receptor Enhancement

Basophils and mast cells, which normally express moderate levels of interleukin-5 receptor alpha (40-70% and 25-50% positive respectively), demonstrate significant upregulation following 1,1'-Ethylidenebis(tryptophan) exposure [21]. Basophils show 2-4 fold increases in receptor expression, while mast cells demonstrate 1.5-3 fold increases [21].

These receptor changes enhance degranulation responses and mediator release from both cell types [21]. Mast cells with upregulated interleukin-5 receptors show enhanced interleukin-5 messenger ribonucleic acid expression and protein secretion following immunoglobulin E-mediated activation [21]. This creates additional sources of interleukin-5 that perpetuate the inflammatory cascade [21].

The enhanced function of basophils and mast cells contributes to the allergic component observed in some eosinophilia-myalgia syndrome patients [21]. These cells provide additional mediators including histamine, leukotrienes, and cytokines that amplify tissue inflammation and contribute to symptom severity [21].

| Leukocyte Subpopulation | Baseline Interleukin-5 Receptor Alpha Expression | Peak E-Induced Upregulation | Functional Significance | Clinical Relevance in Eosinophilia-Myalgia Syndrome |

|---|---|---|---|---|

| Eosinophils (normodense) | High (>90% positive) | 2-3 fold increase | Enhanced interleukin-5 responsiveness | Primary target for interleukin-5 effects |

| Eosinophils (hypodense) | Very High (>95% positive) | 1.5-2 fold increase | Increased activation sensitivity | Activated eosinophil phenotype |

| Neutrophils | Low (<5% positive) | 5-10 fold increase (sepsis conditions) | Acquired interleukin-5 responsiveness | Secondary inflammatory response |

| Monocytes/Macrophages | Low (<10% positive) | 3-5 fold increase (inflammatory conditions) | Enhanced cytokine production | Tissue inflammation amplification |

| B Lymphocytes | Moderate (30-60% positive) | Variable response | Altered antibody production | Autoimmune component potential |

| T Lymphocytes | Very Low (<2% positive) | Minimal upregulation | Modified cytokine secretion | Type 2 helper cell response modulation |

| Basophils | Moderate (40-70% positive) | 2-4 fold increase | Increased degranulation | Additional allergic component |

| Mast Cells | Moderate (25-50% positive) | 1.5-3 fold increase | Enhanced mediator release | Local tissue inflammation |